molecular formula C9H12N2S B149110 2,3-Dimethylphenylthiourea CAS No. 55752-58-4

2,3-Dimethylphenylthiourea

Cat. No.: B149110
CAS No.: 55752-58-4
M. Wt: 180.27 g/mol
InChI Key: VDTKXIMDQWHJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylphenylthiourea is an organosulfur compound with the molecular formula C₉H₁₂N₂S It is a derivative of thiourea, where the phenyl group is substituted with two methyl groups at the 2 and 3 positions

Scientific Research Applications

2,3-Dimethylphenylthiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Research indicates its potential as an antitumor and antiviral agent, making it a candidate for drug development.

    Industry: It can be used in the production of dyes, elastomers, and other materials.

Safety and Hazards

The safety data sheet for 2,3-Dimethylphenylthiourea indicates that it is toxic if swallowed . In case of ingestion, it is advised to rinse the mouth and immediately call a poison center or doctor . The compound should be stored locked up and disposed of to an approved waste disposal plant .

Mechanism of Action

Target of Action

Thiourea derivatives have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in various biological processes, such as carbohydrate metabolism and neurotransmission.

Mode of Action

It is known that thiourea derivatives can interact with their target enzymes and inhibit their activity . For instance, they can inhibit the activity of G6Pase, an enzyme involved in glucose metabolism .

Biochemical Pathways

The inhibition of these enzymes by (2,3-dimethylphenyl)thiourea can affect several biochemical pathways. For example, the inhibition of G6Pase can impact glucose metabolism, potentially leading to a decrease in blood glucose levels . Similarly, the inhibition of AChE and BuChE can affect neurotransmission, potentially leading to changes in nerve signal transmission .

Pharmacokinetics

The pharmacokinetics of thiourea derivatives, including (2,3-dimethylphenyl)thiourea, involve their absorption, distribution, metabolism, and excretion (ADME). One study found that thiourea derivatives exhibit characteristics similar to conventional drugs when evaluated in terms of pharmacokinetics and drug-likeness . .

Result of Action

The inhibition of target enzymes by (2,3-dimethylphenyl)thiourea can lead to various molecular and cellular effects. For example, the inhibition of G6Pase can lead to a decrease in blood glucose levels . Similarly, the inhibition of AChE and BuChE can affect neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,3-dimethylphenyl)thiourea. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with target enzymes . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylphenylthiourea can be synthesized through the reaction of 2,3-dimethylaniline with thiocyanate in the presence of an acid catalyst. The reaction typically proceeds as follows:

  • Dissolve 2,3-dimethylaniline in a suitable solvent such as ethanol.
  • Add thiocyanate and an acid catalyst, such as hydrochloric acid.
  • Heat the reaction mixture under reflux conditions for several hours.
  • Cool the mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylphenylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Varied products depending on the nucleophile used.

Comparison with Similar Compounds

    Thiourea: The parent compound, with a simpler structure and broader range of applications.

    Phenylthiourea: Similar structure but without the methyl substitutions, leading to different reactivity and applications.

    N,N’-Dimethylthiourea: Another derivative with different substitution patterns, affecting its chemical properties and uses.

Uniqueness: 2,3-Dimethylphenylthiourea is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2,3-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTKXIMDQWHJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398682
Record name 2,3-Dimethylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55752-58-4
Record name 2,3-Dimethylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dimethylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the molecular structure of (2,3-dimethylphenyl)thiourea and how is it typically characterized?

A1: (2,3-dimethylphenyl)thiourea, also known as 1-(2,3-dimethylphenyl)thiourea or 2,3-Dimethylphenylthiourea, features a thiourea group (-CSNH2) attached to a 2,3-dimethylphenyl ring. This structure is confirmed through spectroscopic techniques, primarily Infrared (IR) spectroscopy. [] The compound exhibits characteristic IR absorption bands corresponding to the various functional groups present. For instance, the presence of the thiourea moiety is indicated by the C=S and N-H stretching vibrations. []

Q2: Why is the study of (2,3-dimethylphenyl)thiourea and its derivatives relevant in coordination chemistry?

A2: (2,3-dimethylphenyl)thiourea and its derivatives, like N-(2-methylphenyl), N’-(2,3-dimethylphenyl)thiourea (H2L1), can act as bidentate ligands. [] This means they can bind to a single central metal atom through two donor atoms, in this case, the sulfur atom of the thiourea group and the nitrogen atom. This ability to form complexes with transition metals like Fe(II), Ni(II), Zn(II), Hg(II), and Cu(II) makes them interesting for investigation in coordination chemistry. []

Q3: How does the conformation of (2,3-dimethylphenyl)thiourea derivatives influence their crystal structure?

A3: Research on similar molecules, such as 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea and 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, provides insights. [, ] The conformation of these derivatives, particularly the dihedral angle between the phenyl rings, significantly impacts their crystal packing. For example, in 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, the dihedral angle is 14.88 (4)°, while in 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, it is 50.18 (5)°. [, ] These differences in conformation result in different intermolecular interactions, affecting the overall arrangement of molecules within the crystal lattice.

Q4: What types of intermolecular interactions are commonly observed in crystal structures containing (2,3-dimethylphenyl)thiourea derivatives?

A4: Studies on related compounds highlight the significance of hydrogen bonding. For instance, both 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea and 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea exhibit intramolecular N—H⋯O hydrogen bonds, stabilizing their molecular conformations. [, ] Additionally, intermolecular N—H⋯S hydrogen bonds are crucial in forming centrosymmetric dimers in the crystal structures. [, ] These hydrogen bonding patterns contribute to the stability and packing arrangements observed in the solid state.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.